molecular formula C16H12INO4 B2981152 4-[(2-Cyanobenzyl)oxy]-3-iodo-5-methoxybenzoic acid CAS No. 1992986-20-5

4-[(2-Cyanobenzyl)oxy]-3-iodo-5-methoxybenzoic acid

Cat. No. B2981152
CAS RN: 1992986-20-5
M. Wt: 409.179
InChI Key: WYNRQUCGLHFFJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as 4-[(2-Cyanobenzyl)oxy]-3-iodo-5-methoxybenzoic acid, has a CAS Number of 1015852-94-4 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C16H12INO4 . Its molecular weight is 409.175 Da , and its InChI Code is 1S/C15H11NO3/c16-9-12-3-1-2-4-13 (12)10-19-14-7-5-11 (6-8-14)15 (17)18/h1-8H,10H2, (H,17,18) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Pharmacological Applications

Benzoic acid derivatives, including compounds like vanillic acid and gallic acid, have been extensively studied for their pharmacological properties. Vanillic acid, a dihydroxybenzoic acid analog, is renowned for its antioxidant, anti-inflammatory, and neuroprotective properties. These attributes suggest its potential utility in treating diseases characterized by oxidative stress-induced neurodegeneration (Ingole et al., 2021). Similarly, gallic acid has been highlighted for its anti-inflammatory mechanisms, primarily involving the MAPK and NF-κB signaling pathways, hinting at its applicability in combating inflammation-related diseases (Bai et al., 2020).

Environmental Impact and Remediation

The environmental impact of benzoic acid derivatives, particularly parabens (esters of para-hydroxybenzoic acid), has been a subject of study. Despite their widespread use as preservatives, concerns have been raised about their potential as weak endocrine disruptors and their persistence in aquatic environments. Research efforts have focused on understanding their occurrence, fate, and behavior in water bodies, indicating the continuous introduction and ubiquity of parabens in surface water and sediments due to consumption of paraben-based products (Haman et al., 2015).

Industrial and Synthetic Applications

In the realm of industrial and synthetic chemistry, the study and development of benzoic acid derivatives have led to significant advancements. The enzymatic treatment approach, employing redox mediators and oxidoreductive enzymes, has shown promise in the remediation and degradation of organic pollutants in wastewater. This methodology underscores the potential of enzymes, such as laccases and peroxidases, in enhancing the degradation efficiency of recalcitrant compounds, thereby contributing to environmental sustainability (Husain & Husain, 2007).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335, indicating that it may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-[(2-cyanophenyl)methoxy]-3-iodo-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12INO4/c1-21-14-7-12(16(19)20)6-13(17)15(14)22-9-11-5-3-2-4-10(11)8-18/h2-7H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNRQUCGLHFFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)I)OCC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Cyanobenzyl)oxy]-3-iodo-5-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.